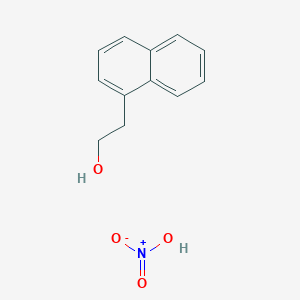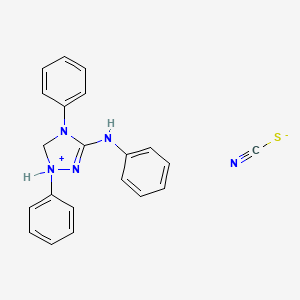
3-Anilino-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Anilino-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium thiocyanate is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is known for its unique structural features and potential applications in various fields, including chemistry, biology, and medicine. The presence of the triazole ring and thiocyanate group contributes to its distinctive chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium thiocyanate typically involves the reaction of aniline, benzaldehyde, and thiocyanate under specific conditions. One common method includes the following steps:
Condensation Reaction: Aniline and benzaldehyde are reacted in the presence of an acid catalyst to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with thiocyanate to form the triazole ring.
Purification: The resulting product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced techniques like microwave-assisted synthesis and catalytic methods may also be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Anilino-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, oxides, and reduced derivatives, each with distinct chemical and physical properties.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials, such as polymers and coatings, with enhanced properties.
Mecanismo De Acción
The mechanism of action of 3-Anilino-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium thiocyanate involves its interaction with molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of biological molecules. The thiocyanate group may also participate in redox reactions, contributing to the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene
- 3-Anilino-1,4-diphenyl-4H-1,2,4-triazol-1-ium iodide
- 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones
Uniqueness
Compared to similar compounds, 3-Anilino-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium thiocyanate stands out due to the presence of the thiocyanate group, which imparts unique reactivity and potential biological activity. Its structural features enable diverse chemical modifications, making it a versatile compound for various applications.
Propiedades
Número CAS |
112668-44-7 |
|---|---|
Fórmula molecular |
C21H19N5S |
Peso molecular |
373.5 g/mol |
Nombre IUPAC |
N,1,4-triphenyl-1,5-dihydro-1,2,4-triazol-1-ium-3-amine;thiocyanate |
InChI |
InChI=1S/C20H18N4.CHNS/c1-4-10-17(11-5-1)21-20-22-24(19-14-8-3-9-15-19)16-23(20)18-12-6-2-7-13-18;2-1-3/h1-15H,16H2,(H,21,22);3H |
Clave InChI |
WQPGCFJMAJLFEG-UHFFFAOYSA-N |
SMILES canónico |
C1[NH+](N=C(N1C2=CC=CC=C2)NC3=CC=CC=C3)C4=CC=CC=C4.C(#N)[S-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




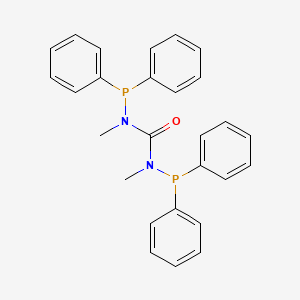
![tert-Butyl(dimethyl)[(pent-2-en-4-yn-1-yl)oxy]silane](/img/structure/B14295393.png)
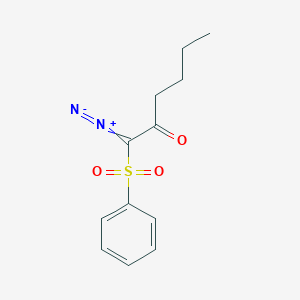



![Propanoic acid, 3-[bis(carboxymethyl)amino]-2-hydroxy-](/img/structure/B14295431.png)
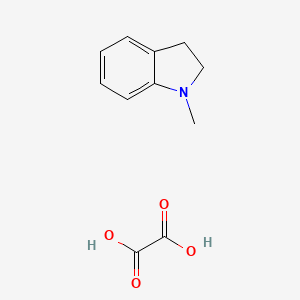
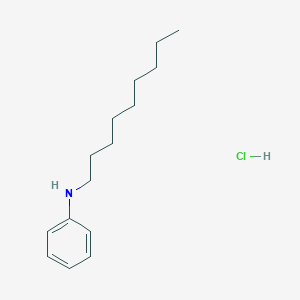
![7-Ethenyl-12-ethyl-19,20-dihydroxy-6,11,26,27-tetramethyl-2,16,28,29-tetrazaheptacyclo[15.7.1.13,24.15,8.110,13.115,18.020,25]nonacosa-1(25),3,5(29),6,8,10(28),11,13,15(27),16,18-undecaen-21-one](/img/structure/B14295442.png)
